

## **Application Notes and Protocols for Copper Sulfamate Electrolyte in Through-Hole Plating**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **copper sulfamate**-based electrolytes in the through-hole plating of printed circuit boards (PCBs). This document is intended for professionals in research and development who require a thorough understanding of the formulation, operation, and analysis of this specialized electroplating process.

## Introduction to Copper Sulfamate Electrolytes for Through-Hole Plating

Copper electroplating is a critical process in PCB manufacturing, creating the conductive pathways in through-holes that connect different layers of the board. While acid copper sulfate baths are widely used, **copper sulfamate** electrolytes offer distinct advantages, particularly in producing deposits with low internal stress and high ductility. These properties are crucial for creating reliable interconnects in high-aspect-ratio through-holes, which are increasingly common in advanced electronics.

The use of a sulfamate-based electrolyte can lead to a fine-grained copper deposit with excellent physical properties, making it a subject of interest for high-reliability applications. The formulation and control of the plating bath are critical to achieving the desired results.

## **Electrolyte Formulation and Operating Parameters**



A stable and effective **copper sulfamate** electrolyte for through-hole plating requires a balanced composition of the main components and additives. The following tables summarize the typical ranges for formulation and operating conditions.

Table 1: Copper Sulfamate Electrolyte Formulation

Component	Concentration Range	Function
Copper Sulfamate (Cu(SO <sub>3</sub> NH <sub>2</sub> ) <sub>2</sub> )	225 - 450 g/L	Primary source of copper ions.
Sulfamic Acid (HSO₃NH₂)	15 - 45 g/L	Increases conductivity and maintains pH.
Boric Acid (H₃BO₃)	15 - 30 g/L	Acts as a buffer to stabilize the pH at the cathode surface.
Chloride Ions (CI <sup>-</sup> )	30 - 100 ppm	Works synergistically with organic additives to control deposition.
Organic Additives	Varies	See Table 2.

Table 2: Organic Additives in Copper Plating Baths



Additive Type	Example Compounds	Typical Concentration	Primary Function
Suppressors (Carriers)	Polyethylene Glycol (PEG)	0.1 - 1.5 g/L	Adsorbs on the board surface, inhibiting deposition and promoting uniform plating in holes.
Brighteners (Accelerators)	Bis(3-sulfopropyl) disulfide (SPS)	1 - 50 mg/L	Accelerates copper deposition, refines grain structure, and enhances brightness.
Levelers	Janus Green B (JGB), Diazine Black	1 - 10 mg/L	Suppresses deposition on high- current-density areas, promoting uniform thickness.

Table 3: Operating Parameters for Through-Hole Plating

Parameter	Range	Impact on Plating
Cathode Current Density	1.0 - 4.0 A/dm²	Affects plating speed and deposit properties. Higher densities can lead to burning.
Temperature	25 - 40 °C	Influences electrolyte conductivity and additive performance.
Agitation	Moderate to Vigorous (Air or Eductor)	Ensures uniform concentration of ions and additives at the cathode surface.
Anodes	Phosphorized Copper	Promotes uniform anode dissolution and prevents sludge formation.



# Experimental Protocols Protocol for Hull Cell Testing of Copper Sulfamate Electrolyte

The Hull cell is a critical tool for evaluating the performance of a plating bath, providing a qualitative assessment of the deposit's appearance over a range of current densities on a single test panel.

#### Materials:

- 267 mL Hull cell
- Polished brass or steel Hull cell panels
- DC power supply
- Copper sulfamate electrolyte to be tested
- Phosphorized copper anode
- Agitation source (e.g., air pump)
- Heater and thermometer (if operating at elevated temperatures)

#### Procedure:

- Preparation: Clean the Hull cell panel by electrolytic degreasing and acid dipping, followed by a thorough rinse with deionized water.
- Cell Setup: Place the phosphorized copper anode in the designated slot of the Hull cell.
- Electrolyte Filling: Fill the Hull cell with 267 mL of the copper sulfamate electrolyte.
- Panel Insertion: Place the cleaned and dried panel into the cathode holder.
- Operating Conditions: Set the desired temperature and agitation rate.
- Plating: Apply a total current of 2-3 Amperes for 5-10 minutes.



- Post-Plating: Remove the panel, rinse with deionized water, and dry.
- Evaluation: Examine the panel for brightness, burning at high current densities, and dullness
  or poor coverage at low current densities. The appearance of the deposit provides insight
  into the condition of the electrolyte and the effectiveness of the additives.

## Protocol for Through-Hole Plating of a PCB Coupon

This protocol describes the basic steps for electroplating a PCB test coupon with throughholes.

#### Materials:

- PCB coupon with pre-drilled and activated through-holes
- Copper sulfamate plating bath
- Plating tank with agitation and heating capabilities
- Phosphorized copper anodes
- DC power supply
- Cleaning and rinsing solutions

#### Procedure:

- Pre-treatment: Ensure the PCB coupon has undergone the necessary pre-treatment steps, including cleaning, etching, and electroless copper deposition to make the through-holes conductive.
- Mounting: Secure the PCB coupon to a plating rack, ensuring good electrical contact.
- Plating: Immerse the coupon in the copper sulfamate plating bath. Apply the appropriate
  DC current density (e.g., 2.5 A/dm²) for a duration calculated to achieve the desired copper
  thickness.

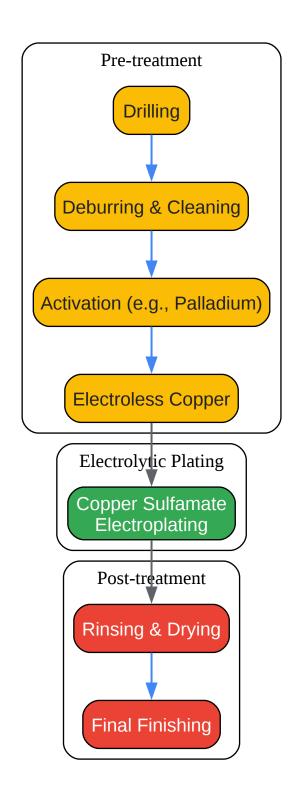


- Post-Plating: Remove the coupon from the plating bath, rinse thoroughly with deionized water, and dry.
- Analysis: The plated coupon can be cross-sectioned to measure the throwing power (the ratio of copper thickness in the center of the hole to the thickness on the surface) and to inspect the grain structure and for any defects.

## **Visualizations**

The following diagrams illustrate key concepts in the **copper sulfamate** through-hole plating process.

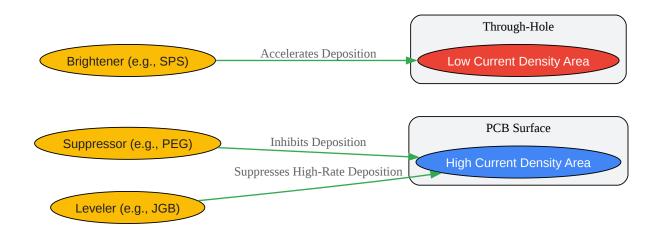




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Caption: Workflow for PCB through-hole plating.





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Caption: Role of additives in through-hole plating.

### Conclusion

**Copper sulfamate** electrolytes provide a valuable alternative to traditional acid sulfate baths for through-hole plating, particularly when low stress and high ductility are required. Careful control of the electrolyte composition, operating parameters, and additive package is essential for achieving high-quality, reliable plated through-holes. The protocols and information provided in this document serve as a foundation for researchers and scientists to develop and optimize their **copper sulfamate** plating processes.

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